molecular formula C25H40N2O3 B11772782 (S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11772782
M. Wt: 416.6 g/mol
InChI Key: GBFNBUBFZUUEKN-NRFANRHFSA-N
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Description

(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tetrahydropyran ring, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tetrahydropyran and tert-butyl groups. Common reagents used in these reactions include tetrahydropyran, pyrrolidine, and tert-butyl bromide. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and toluene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers, are commonly used in organic synthesis.

    Pyrrolidine Derivatives: Other pyrrolidine-based compounds, such as pyrrolidine carboxylates, share structural similarities and are studied for their biological activity.

Uniqueness

(S)-tert-Butyl 2-(((4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its combination of structural features, including the presence of both pyrrolidine and tetrahydropyran rings, as well as multiple tert-butyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H40N2O3

Molecular Weight

416.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H40N2O3/c1-23(2,3)19-9-7-10-20(17-19)25(12-15-29-16-13-25)26-18-21-11-8-14-27(21)22(28)30-24(4,5)6/h7,9-10,17,21,26H,8,11-16,18H2,1-6H3/t21-/m0/s1

InChI Key

GBFNBUBFZUUEKN-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)NC[C@@H]3CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)NCC3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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